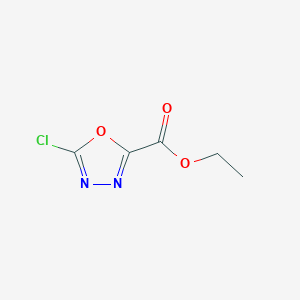![molecular formula C8H7NO2 B6234343 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde CAS No. 1785059-93-9](/img/new.no-structure.jpg)
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by a fused furan and pyridine ring system with a formyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions[_{{{CITATION{{{2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... One common approach is the cyclization of appropriate precursors, such as 2-chloropyridine derivatives, followed by formylation reactions[{{{CITATION{{{_2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The compound can be reduced to form an alcohol derivative.
Substitution: : The pyridine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid.
Reduction: : 2H,3H-furo[3,2-b]pyridine-5-ylmethanol.
Substitution: : Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is structurally similar to other heterocyclic compounds like quinolines and pyrroles. its unique combination of furan and pyridine rings sets it apart. Similar compounds include:
Quinoline: : A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Pyrrole: : A five-membered aromatic heterocycle with a nitrogen atom in the ring.
Propiedades
Número CAS |
1785059-93-9 |
|---|---|
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



